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molecular formula C24H25ClO2 B8688801 3-(4-Methylphenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether CAS No. 80843-71-6

3-(4-Methylphenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether

Cat. No. B8688801
M. Wt: 380.9 g/mol
InChI Key: BMQJXWPUEJXPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04570005

Procedure details

To 15.0 g of a 50% aqueous solution of NaOH were added 6.0 g of 2-(4-chlorophenyl)-2-methylpropyl alcohol, 8.1 g of 3-(4-methylphenoxy)benzyl chloride and 1.1 g of tetrabutyl ammonium bromide, and the mixture was stirred at 80° C. for 1 hour. The mixture was cooled to room temperature and water was added, and the mixture was extracted with toluene and the toluene extract was washed with water and dried over Na2SO4, and evaporated under reduced pressure, and the obtained crude ether was purified by column chromatography on 250 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent) to give 9.9 g of the desired ether (the yield was 80% of the theoretical yield).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
3-(4-methylphenoxy)benzyl chloride
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:14])([CH3:13])[CH2:11][OH:12])=[CH:6][CH:5]=1.[CH3:15][C:16]1[CH:30]=[CH:29][C:19]([O:20][C:21]2[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=2)[CH2:24]Cl)=[CH:18][CH:17]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH3:14])([CH3:13])[CH2:11][O:12][CH2:24][C:23]2[CH:26]=[CH:27][CH:28]=[C:21]([O:20][C:19]3[CH:29]=[CH:30][C:16]([CH3:15])=[CH:17][CH:18]=3)[CH:22]=2)=[CH:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)(C)C
Name
3-(4-methylphenoxy)benzyl chloride
Quantity
8.1 g
Type
reactant
Smiles
CC1=CC=C(OC=2C=C(CCl)C=CC2)C=C1
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
the toluene extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude ether
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on 250 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent)
CUSTOM
Type
CUSTOM
Details
to give 9.9 g of the desired ether (the yield was 80% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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